Cas no 866873-98-5 (10,11-Dibromo-10,11-dihydro-5H-dibenzob,fazepine-5-carbonyl Bromide)

866873-98-5 structure

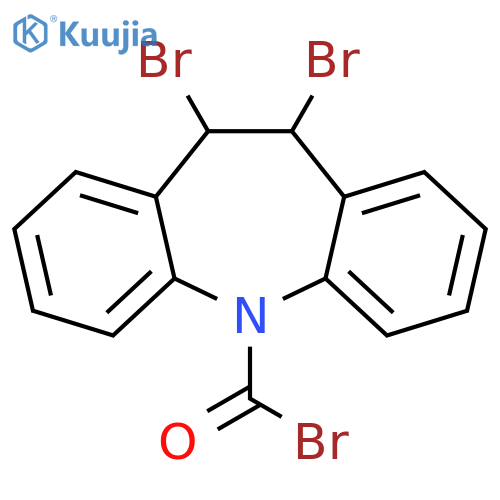

商品名:10,11-Dibromo-10,11-dihydro-5H-dibenzob,fazepine-5-carbonyl Bromide

CAS番号:866873-98-5

MF:C15H10Br3NO

メガワット:459.958001613617

CID:4761622

10,11-Dibromo-10,11-dihydro-5H-dibenzob,fazepine-5-carbonyl Bromide 化学的及び物理的性質

名前と識別子

-

- 5H-Dibenz[b,f]azepine-5-carbonyl bromide, 10,11-dibromo-10,11-dihydro-

- 10,11-Dibromo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl Bromide

- 10,11-Dibromo-10,11-dihydro-5H-dibenzob,fazepine-5-carbonyl Bromide

-

- インチ: 1S/C15H10Br3NO/c16-13-9-5-1-3-7-11(9)19(15(18)20)12-8-4-2-6-10(12)14(13)17/h1-8,13-14H

- InChIKey: XJGIMRNXFBIKAU-UHFFFAOYSA-N

- ほほえんだ: C(Br)(N1C2=CC=CC=C2C(Br)C(Br)C2=CC=CC=C12)=O

10,11-Dibromo-10,11-dihydro-5H-dibenzob,fazepine-5-carbonyl Bromide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D418890-50mg |

10,11-Dibromo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl Bromide |

866873-98-5 | 50mg |

$ 98.00 | 2023-04-17 | ||

| TRC | D418890-100mg |

10,11-Dibromo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl Bromide |

866873-98-5 | 100mg |

$ 115.00 | 2023-04-17 | ||

| TRC | D418890-25mg |

10,11-Dibromo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl Bromide |

866873-98-5 | 25mg |

$ 69.00 | 2023-04-17 | ||

| TRC | D418890-500mg |

10,11-Dibromo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl Bromide |

866873-98-5 | 500mg |

$ 425.00 | 2023-04-17 | ||

| TRC | D418890-250mg |

10,11-Dibromo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl Bromide |

866873-98-5 | 250mg |

$ 224.00 | 2023-04-17 | ||

| TRC | D418890-1g |

10,11-Dibromo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl Bromide |

866873-98-5 | 1g |

$ 800.00 | 2023-09-07 |

10,11-Dibromo-10,11-dihydro-5H-dibenzob,fazepine-5-carbonyl Bromide 関連文献

-

Fei Song,Zhaoshuang Li,Puyou Jia,Meng Zhang,Caiying Bo,Guodong Feng,Lihong Hu,Yonghong Zhou J. Mater. Chem. A, 2019,7, 13400-13410

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

-

Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

866873-98-5 (10,11-Dibromo-10,11-dihydro-5H-dibenzob,fazepine-5-carbonyl Bromide) 関連製品

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬